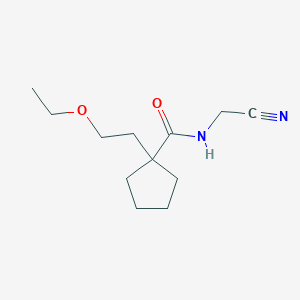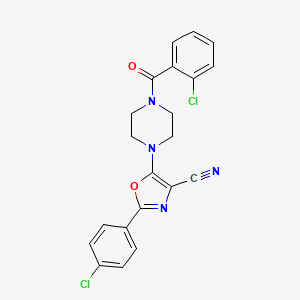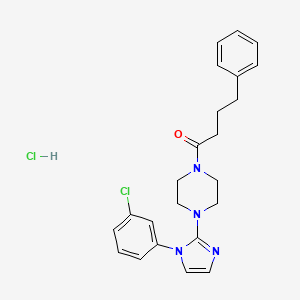
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C23H26Cl2N4O and its molecular weight is 445.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
A study by Gan, Fang, and Zhou (2010) synthesized azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities. The derivatives showed moderate to significant antibacterial and antifungal activities, with some compounds demonstrating remarkable broad-spectrum antimicrobial efficacy (Gan, Fang, & Zhou, 2010).
In 2009, Guna, Patolia, Patel, and Purohit reported the synthesis of similar piperazine derivatives and assessed their biological activity against bacteria and fungi, finding moderate activity in some products (Guna, Patolia, Patel, & Purohit, 2009).
Cancer Research
Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized piperazine derivatives and screened them for in vitro antimicrobial studies. Several compounds exhibited excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Another study focused on the design, synthesis, and biological evaluation of novel piperazinone derivatives as cytotoxic agents. This study aimed to develop new compounds for cancer treatment, with some compounds showing potential cytotoxicity against cancer cell lines (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).
Antiviral and Antiparasitic Activity
A 2001 study by Qin examined a farnesyl transferase inhibitor, a type of compound with potential for cancer treatment. The study detailed the gas-phase rearrangements and fragmentation of this compound, which is critical for understanding its mechanism of action (Qin, 2001).
Navarro and colleagues (2001) investigated copper(II) and gold(I) complexes of clotrimazole and ketoconazole for activity against Trypanosoma cruzi, the causative agent of Chagas disease. Their findings suggested that these complexes exhibited significantly higher growth inhibitory activity than the parental compounds (Navarro et al., 2001).
Safety and Hazards
The compound poses risks such as eye and skin irritation. Precautions should be taken during handling .
Future Directions
Research on this compound could explore its pharmacological properties, potential therapeutic applications beyond Trazodone, and optimization of its synthesis methods. Investigating its interactions with specific receptors and biological pathways would be valuable for future drug development .
Eigenschaften
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O.ClH/c24-20-9-5-10-21(18-20)28-13-12-25-23(28)27-16-14-26(15-17-27)22(29)11-4-8-19-6-2-1-3-7-19;/h1-3,5-7,9-10,12-13,18H,4,8,11,14-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWJUOAZXPVCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)CCCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2637169.png)
![3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2637171.png)
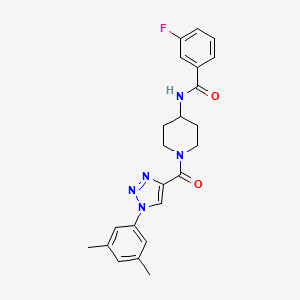
![4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2637173.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2637174.png)
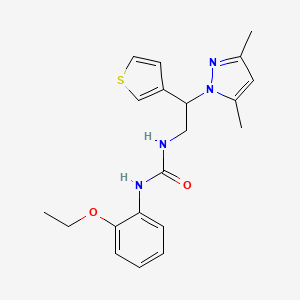
![N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)
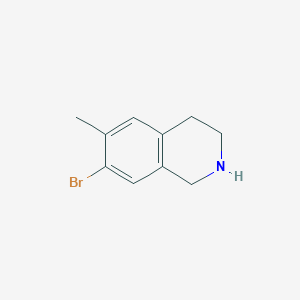
![1-[3-(Ethoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B2637184.png)

![3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride](/img/structure/B2637186.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2637187.png)
